molecular formula C22H17F3N2OS B6582617 1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 919712-23-5

1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B6582617
CAS No.: 919712-23-5
M. Wt: 414.4 g/mol
InChI Key: FNAGPFSBJGNDRI-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound often explored for its potential applications in various scientific fields due to its unique structural attributes. The compound features a naphthalene carbonyl group linked to an imidazole ring through a thioether linkage with a trifluoromethyl-substituted phenylmethyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with naphthalene-1-carboxylic acid, 4-(trifluoromethyl)benzyl chloride, and 4,5-dihydro-1H-imidazole.

  • Formation of Naphthalene-1-carbonyl Chloride: This intermediate is created by treating naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.

  • Nucleophilic Substitution: The next step involves reacting the naphthalene-1-carbonyl chloride with 4,5-dihydro-1H-imidazole in the presence of a base like triethylamine to form the imidazole intermediate.

  • Thioether Formation: Finally, the compound is formed by reacting the imidazole intermediate with 4-(trifluoromethyl)benzyl chloride under suitable conditions, such as using a polar aprotic solvent like acetonitrile.

Industrial Production Methods:

  • Bulk Synthesis: Large-scale production usually employs continuous flow reactors to enhance the efficiency of each step.

  • Purification: Typically involves recrystallization and column chromatography to ensure high purity.

Types of Reactions:

  • Oxidation: Undergoes oxidation reactions with agents like hydrogen peroxide.

  • Reduction: Reduced by agents such as lithium aluminum hydride.

  • Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, mild acidic conditions.

  • Reduction: Lithium aluminum hydride, dry ether.

  • Substitution: Suitable bases or acids, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Corresponding secondary amines.

  • Substitution Products: Variety of functionalized imidazole derivatives.

Scientific Research Applications

1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is utilized in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Medicine: Investigated for possible therapeutic uses, such as in anti-inflammatory or anticancer agents.

  • Industry: Uses in materials science, particularly in developing new polymers and coatings.

Mechanism of Action

Mechanism: The compound's mechanism typically involves interactions with biological macromolecules, such as enzymes or receptors, mediated by its various functional groups.

Molecular Targets and Pathways: Targets are often enzymes that interact with the carbonyl or sulfanyl groups, influencing biological pathways related to its intended application, like metabolic pathways in medicinal chemistry.

Comparison with Similar Compounds

  • 1-(Naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

  • 1-(Naphthalene-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

  • 1-(Naphthalene-1-carbonyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Each of these similar compounds showcases slight variations in the substituent groups, leading to different chemical behaviors and applications.

Properties

IUPAC Name

naphthalen-1-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2OS/c23-22(24,25)17-10-8-15(9-11-17)14-29-21-26-12-13-27(21)20(28)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAGPFSBJGNDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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